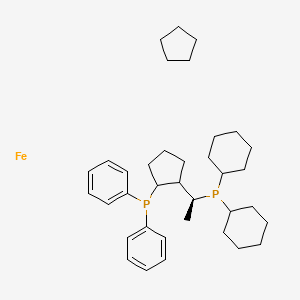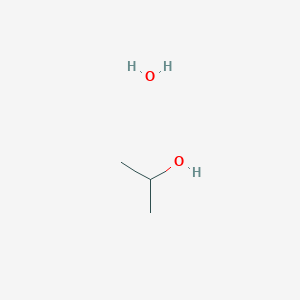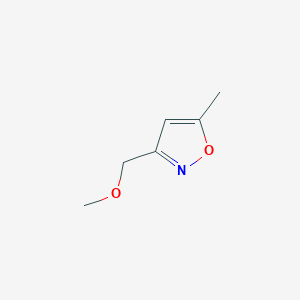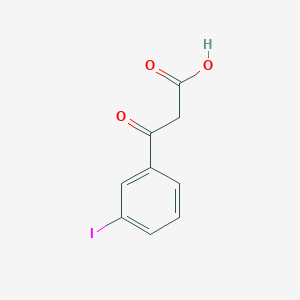
3-(3-iodophenyl)-3-oxopropanoic acid
Overview
Description
3-(3-iodophenyl)-3-oxopropanoic acid is an organic compound with the molecular formula C9H7IO3 It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-iodophenyl)-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-iodophenylacetonitrile with sodium hydroxide in water, followed by refluxing for 4 hours. The solution is then extracted with diethyl ether, and the aqueous phase is acidified with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-iodophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(3-iodophenyl)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-iodophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the keto group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodophenylacetic acid
- 3-Iodotoluene
- 4-(p-Iodophenyl)butyric acid
Uniqueness
3-(3-iodophenyl)-3-oxopropanoic acid is unique due to the presence of both an iodine atom and a keto group, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H7IO3 |
|---|---|
Molecular Weight |
290.05 g/mol |
IUPAC Name |
3-(3-iodophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C9H7IO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
MDHICEGQTXCLTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

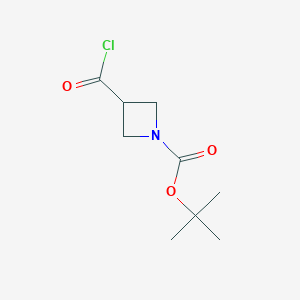
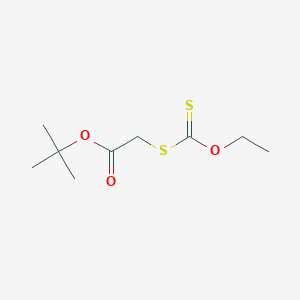
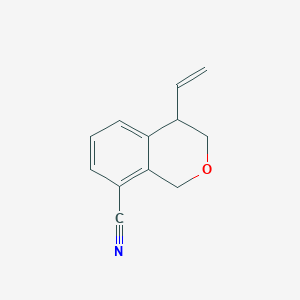
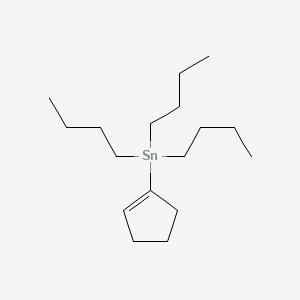
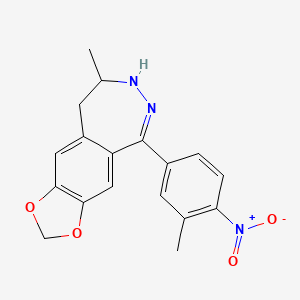
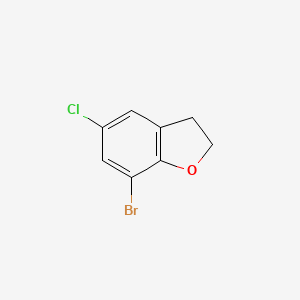
![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B8643784.png)
![Dimethyl [2-(4-methylphenyl)-2-oxoethyl]phosphonate](/img/structure/B8643788.png)
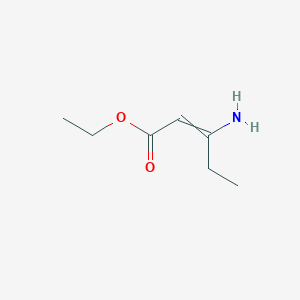
![3-[(Butan-2-yl)sulfanyl]propanenitrile](/img/structure/B8643809.png)
